molecular formula C14H4ClF5N2 B12336952 6-Chloro-2-(perfluorophenyl)quinoxaline

6-Chloro-2-(perfluorophenyl)quinoxaline

Cat. No.: B12336952
M. Wt: 330.64 g/mol
InChI Key: LXDXAVKBLMOPHK-UHFFFAOYSA-N
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Description

6-Chloro-2-(perfluorophenyl)quinoxaline: is a heterocyclic aromatic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the 6th position and a perfluorophenyl group at the 2nd position. It has the molecular formula C14H4ClF5N2 and a molecular weight of 330.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(perfluorophenyl)quinoxaline typically involves the condensation of appropriate substituted o-phenylenediamine with perfluorinated benzene derivatives. One common method includes the reaction of 6-chloroquinoxaline with pentafluorobenzene under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions. For example, nucleophilic substitution with an amine can yield an aminoquinoxaline derivative .

Scientific Research Applications

Chemistry: 6-Chloro-2-(perfluorophenyl)quinoxaline is used as a building block in the synthesis of various heterocyclic compounds.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(perfluorophenyl)quinoxaline involves its interaction with specific molecular targets. The perfluorophenyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The quinoxaline ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function . Additionally, the chlorine atom may form hydrogen bonds or halogen bonds with biological molecules, further influencing its activity .

Comparison with Similar Compounds

Comparison: 6-Chloro-2-(perfluorophenyl)quinoxaline is unique due to the presence of the perfluorophenyl group, which imparts distinct physicochemical properties such as increased lipophilicity and chemical stability. This makes it more suitable for applications requiring high stability and specific interactions with biological targets compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C14H4ClF5N2

Molecular Weight

330.64 g/mol

IUPAC Name

6-chloro-2-(2,3,4,5,6-pentafluorophenyl)quinoxaline

InChI

InChI=1S/C14H4ClF5N2/c15-5-1-2-6-7(3-5)21-4-8(22-6)9-10(16)12(18)14(20)13(19)11(9)17/h1-4H

InChI Key

LXDXAVKBLMOPHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Cl)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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